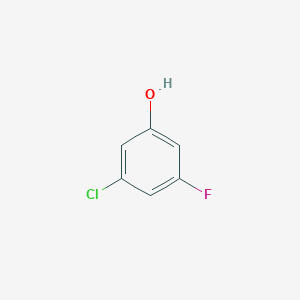

3-Chloro-5-fluorophenol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-chloro-5-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFBYTAAMHWQHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378661 | |

| Record name | 3-Chloro-5-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202982-70-5 | |

| Record name | 3-Chloro-5-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202982-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-5-fluorophenol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and synthesis of 3-Chloro-5-fluorophenol. The information is presented to support research, development, and application of this key chemical intermediate.

Chemical Identity and Structure

This compound is a halogenated aromatic compound with a phenol (B47542) backbone. The strategic placement of chlorine and fluorine atoms on the aromatic ring imparts unique electronic properties and reactivity, making it a valuable building block in organic synthesis, particularly in the pharmaceutical industry.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 202982-70-5 |

| Molecular Formula | C₆H₄ClFO |

| Canonical SMILES | C1=C(C=C(C=C1F)Cl)O[1] |

| InChI Key | ZMFBYTAAMHWQHD-UHFFFAOYSA-N[1] |

Chemical Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Properties

While some experimental data is available, many of the physical properties of this compound are reported as predicted values. There is conflicting information regarding its physical state at room temperature, with some sources describing it as a liquid and others as a crystalline powder.[2] This suggests its melting point is close to ambient temperature.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 146.55 g/mol | [3][4] |

| Physical Form | Colorless to yellow to brown liquid | [2] |

| Boiling Point | 206.0 ± 20.0 °C (Predicted) | [3][4] |

| Density | 1.408 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 8.01 ± 0.10 (Predicted) | [3] |

| Water Solubility | Immiscible | [3][5] |

| Refractive Index | 1.5345-1.5385 @ 20°C | [2] |

Synthesis

A common synthetic route to this compound involves the demethylation of 3-chloro-5-fluoroanisole (B1227374).

Synthesis Workflow

Caption: Synthesis of this compound from 3-chloro-5-fluoroanisole.

Experimental Protocol: Demethylation of 3-Chloro-5-fluoroanisole.[6]

This protocol describes the synthesis of this compound from 3-chloro-5-fluoroanisole.

Materials:

-

3-Chloro-5-fluoroanisole

-

Dichloromethane (DCM)

-

Boron tribromide (BBr₃)

-

Saturated sodium bicarbonate solution

-

Saturated brine

-

Anhydrous sodium sulfate

Procedure:

-

Under an argon atmosphere, dissolve 3-chloro-5-fluoroanisole (10 g, 62 mmol) in dichloromethane (50 mL).

-

Cool the solution to -70 °C.

-

Slowly add boron tribromide (11.8 mL, 124 mmol) dropwise to the stirred solution at -70 °C over 15 minutes.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature.

-

Adjust the pH of the mixture to 6 with a saturated sodium bicarbonate solution.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine all organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under vacuum to yield this compound as a yellow oil (8 g, 88% yield).[5]

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely available in the public domain. However, data for the starting material and product of the described synthesis, as well as for structurally related compounds, can be used for characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum is a fundamental tool for confirming the identity of the synthesized product.

Experimental Protocol: A general procedure for obtaining a ¹H NMR spectrum involves dissolving a small sample of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquiring the spectrum on a suitable NMR spectrometer (e.g., 400 MHz).

¹H NMR Data for this compound (in DMSO-d₆): [5]

-

δ 10.36 (s, 1H, -OH)

-

δ 6.73-6.79 (m, 1H, Ar-H)

-

δ 6.64-6.68 (m, 1H, Ar-H)

-

δ 6.53-6.59 (m, 1H, Ar-H)

¹³C NMR Spectroscopy

Experimental Protocol: Similar to ¹H NMR, a ¹³C NMR spectrum is obtained by dissolving the sample in a deuterated solvent and acquiring the data on an NMR spectrometer, often over a longer acquisition time due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule. For this compound, the characteristic O-H and C-Cl/C-F stretching frequencies would be of particular interest.

Experimental Protocol: An IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet or a Nujol mull can be prepared.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

Experimental Protocol: A sample is introduced into a mass spectrometer, where it is ionized (e.g., by electron impact or chemical ionization). The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Applications in Research and Development

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery.[5] Its utility stems from the ability to further functionalize the molecule at the hydroxyl group or through modification of the aromatic ring. It has been used in the preparation of:

-

Substituted amides that act as antagonists or inverse agonists of the cannabinoid-1 (CB1) receptor.[5]

-

N-(arylmethyl)aryloxy arylcarboxamide and heteroarylcarboxamide antagonists for the PGE2 receptor EP4, which are being investigated for the treatment of pain, inflammation, osteoarthritis, and rheumatoid arthritis.[5]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area.

Table 3: GHS Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Note: This is not an exhaustive list of all potential hazards. Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

- 1. This compound | C6H4ClFO | CID 2773713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. This compound | 202982-70-5 [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical Properties of 3-Chloro-5-fluorophenol

Introduction

This compound is a halogenated aromatic organic compound with the chemical formula C₆H₄ClFO.[1][2] It serves as a crucial intermediate and building block in organic synthesis, particularly in the development of pharmaceutical compounds.[3][4] Its structural features, a phenol (B47542) ring substituted with both a chlorine and a fluorine atom, make it a versatile precursor for creating more complex molecules with specific biological activities. Notably, it plays a significant role in the preparation of antagonists and/or inverse agonists for receptors like the cannabinoid-1 (CB1) receptor and the prostaglandin (B15479496) E2 (PGE2) receptor EP4, which are targets for treating pain, inflammation, and other conditions.[1][5][6] This guide provides a comprehensive overview of its core physical properties, experimental methodologies for their determination, and its role in synthetic pathways.

Core Physical and Chemical Properties

The physical characteristics of this compound are foundational to its application in chemical synthesis and drug design. These properties dictate the conditions required for its storage, handling, and reaction.

Data Presentation: Summary of Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄ClFO | [1][2][5][6] |

| Molecular Weight | 146.55 g/mol | [1][5][7] |

| CAS Number | 202982-70-5 | [1][2][5] |

| Physical Form | Liquid, Colorless to Pale Yellow/Brown | [1][6][8] |

| Also reported as a white to light yellow crystalline powder | [4] | |

| Boiling Point | 206.0 ± 20.0 °C (Predicted) | [1][3][5] |

| Density | 1.408 ± 0.06 g/cm³ (Predicted) | [1][3][5] |

| Refractive Index | 1.537 (Predicted) | [1][5] |

| 1.5345 - 1.5385 @ 20°C | [6] | |

| pKa | 8.01 ± 0.10 (Predicted) | [1][3][5] |

| Water Solubility | Immiscible / Sparingly soluble | [1][3][4] |

| Storage Conditions | Room Temperature, under an inert atmosphere | [1][5][8] |

Experimental Protocols & Methodologies

The accurate determination of physical properties is critical for the reliable use of any chemical compound in a research or development setting. While specific experimental reports for this compound are not extensively detailed in the public domain, standard methodologies for substituted phenols are applicable.

General Experimental Workflow

The following diagram illustrates a general workflow for the characterization of a synthesized phenol derivative like this compound.

Methodology Details:

-

Boiling Point Determination: The boiling point of liquid phenols is typically determined using distillation. The temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point. For high-boiling-point compounds, vacuum distillation may be employed to prevent decomposition.

-

Solubility Assessment: To determine solubility, a specified amount of this compound is added to a known volume of a solvent (e.g., water, ethanol, DMSO) at a constant temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved solute is then measured, often by spectroscopic methods or gravimetric analysis after solvent evaporation. Reports indicate this compound is immiscible or sparingly soluble in water.[1][4]

-

pKa Determination: The acidity of a phenol is quantified by its pKa value. A common method is potentiometric titration, where a solution of the phenol is titrated with a strong base (e.g., NaOH). The pH is monitored throughout the titration, and the pKa is determined from the pH at the half-equivalence point of the titration curve.

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR): NMR spectroscopy is essential for structural elucidation. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would provide a complete picture of the molecular structure. A reported ¹H NMR spectrum in DMSO-d₆ showed characteristic peaks for the hydroxyl proton and the aromatic protons.[3]

-

¹H NMR (DMSO-d₆): δ 10.36 (s, 1H, OH), 6.73-6.79 (m, 1H, Ar-H), 6.64-6.68 (m, 1H, Ar-H), 6.53-6.59 (m, 1H, Ar-H).[3]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. For a phenol, a characteristic broad absorption band for the O-H stretch is expected around 3200-3600 cm⁻¹, along with C-O stretching and aromatic C-H and C=C bands. Conformer-specific IR spectra have been studied for related compounds like 3-chlorophenol (B135607) and 3-fluorophenol (B1196323).[9]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition. The exact mass of this compound is reported as 145.9934706 Da.[2]

-

Application in Synthetic Chemistry

This compound is not typically an end-product but rather a key intermediate. Its phenol group provides a reactive site for etherification or other modifications, while the halogen substituents can be used for cross-coupling reactions or to tune the electronic properties of the final molecule.

Role as a Synthetic Intermediate

The diagram below illustrates the logical flow of using this compound as a foundational block in a multi-step synthesis, leading to the creation of advanced pharmaceutical candidates.

This role as a precursor is critical in the synthesis of substituted amides and arylcarboxamides that have shown activity as antagonists for the CB1 and EP4 receptors, highlighting its importance in medicinal chemistry and drug discovery.[1][5]

References

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. This compound | C6H4ClFO | CID 2773713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 202982-70-5 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. scbt.com [scbt.com]

- 8. This compound | 202982-70-5 [sigmaaldrich.com]

- 9. Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04352A [pubs.rsc.org]

The Pivotal Role of 3-Chloro-5-fluorophenol in Modern Drug Discovery: A Technical Guide

For Immediate Release

Shanghai, China – December 21, 2025 – 3-Chloro-5-fluorophenol (CAS No. 202982-70-5), a versatile chemical intermediate, is carving a significant niche in the landscape of pharmaceutical research and development. This technical guide provides an in-depth analysis of its applications, focusing on its crucial role in the synthesis of potent and selective antagonists for the Cannabinoid-1 (CB1) and Prostaglandin (B15479496) E2 receptor EP4 (EP4), key targets in the therapeutic areas of metabolic disorders, pain, and inflammation.

Chemical and Physical Properties

This compound is a substituted aromatic phenol (B47542) with the molecular formula C₆H₄ClFO.[1] Its distinct substitution pattern makes it a valuable building block in organic synthesis, offering multiple reaction sites for the construction of complex molecules.

| Property | Value |

| CAS Number | 202982-70-5 |

| Molecular Formula | C₆H₄ClFO |

| Molecular Weight | 146.55 g/mol [1] |

| IUPAC Name | This compound[1] |

| SMILES | C1=C(C=C(C=C1F)Cl)O[1] |

| InChIKey | ZMFBYTAAMHWQHD-UHFFFAOYSA-N[1] |

Core Applications in Drug Discovery

The primary application of this compound lies in its use as a key intermediate for synthesizing pharmacologically active compounds. Its structural motif is integral to the development of antagonists for two critical G-protein coupled receptors (GPCRs): the CB1 receptor and the EP4 receptor.

Cannabinoid-1 (CB1) Receptor Antagonists

CB1 receptors, predominantly expressed in the central nervous system, are implicated in a range of physiological processes, including appetite, pain sensation, and mood. Antagonists of the CB1 receptor have been investigated for the treatment of obesity and related metabolic disorders. This compound serves as a precursor for the synthesis of substituted amides that exhibit antagonist or inverse agonist activity at the CB1 receptor.

Prostaglandin E2 Receptor EP4 (EP4) Antagonists

The EP4 receptor, a subtype of the prostaglandin E2 receptor, plays a significant role in mediating pain and inflammation.[2] Antagonists of the EP4 receptor are being developed as a promising new class of anti-inflammatory and analgesic drugs, potentially offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This compound is a key starting material for the synthesis of substituted N-(arylmethyl)aryloxy arylcarboxamides and heteroarylcarboxamides that act as potent and selective EP4 receptor antagonists.

A notable example of an EP4 antagonist derived from a similar phenolic precursor is 4-[(1S)-1-[[[5-chloro-2-(3-fluorophenoxy)-3-pyridinyl]carbonyl]amino]ethyl]-benzoic acid . The "3-fluorophenoxy" moiety in this compound highlights the utility of fluorinated phenols in constructing the diaryl ether linkage crucial for biological activity.

Experimental Protocols

While specific proprietary synthetic routes are often closely guarded, the following represents a plausible and generalized experimental protocol for the synthesis of a key diaryl ether intermediate from this compound, based on established chemical principles such as the Ullmann condensation or nucleophilic aromatic substitution.

Synthesis of a Diaryl Ether Intermediate for EP4 Antagonists

This protocol outlines the synthesis of 5-chloro-2-(3-fluorophenoxy)pyridine-3-carboxylic acid, a potential precursor for EP4 antagonists.

Step 1: Diaryl Ether Formation (Ullmann Condensation)

The formation of the diaryl ether linkage is a critical step. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for this transformation.

-

Reactants:

-

This compound

-

2,5-dichloropyridine-3-carboxylic acid

-

Copper(I) iodide (CuI) as catalyst

-

A suitable ligand (e.g., 1,10-phenanthroline)

-

A base (e.g., potassium carbonate, K₂CO₃)

-

A high-boiling polar solvent (e.g., N,N-Dimethylformamide, DMF)

-

-

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), 2,5-dichloropyridine-3-carboxylic acid (1.1 eq), copper(I) iodide (0.1 eq), the ligand (0.2 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous DMF to the flask.

-

Heat the reaction mixture to a temperature typically ranging from 120°C to 160°C.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Work-up the reaction by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 5-chloro-2-(3-fluorophenoxy)pyridine-3-carboxylic acid.

-

dot

Caption: General workflow for the synthesis of a diaryl ether intermediate.

Signaling Pathways

Understanding the signaling pathways of the target receptors is crucial for drug development professionals.

Cannabinoid-1 (CB1) Receptor Signaling Pathway

The CB1 receptor is a G-protein coupled receptor that primarily couples to the inhibitory G-protein, Gi/o.[3] Activation of the CB1 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5] This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. CB1 receptor activation can also lead to the activation of mitogen-activated protein kinase (MAPK) pathways and influence ion channel activity.[3][5] A CB1 antagonist, derived from precursors like this compound, would block these downstream effects.

dot

Caption: Simplified CB1 receptor signaling pathway and the action of an antagonist.

Prostaglandin E2 Receptor EP4 (EP4) Signaling Pathway

The EP4 receptor is also a G-protein coupled receptor, but it primarily couples to the stimulatory G-protein, Gs.[6][7] Agonist binding to the EP4 receptor activates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA.[8][9] This pathway is central to the pro-inflammatory and pain-sensitizing effects of prostaglandin E2. EP4 receptor antagonists, synthesized using intermediates like this compound, are designed to inhibit this signaling cascade. Emerging evidence also suggests that the EP4 receptor can couple to other signaling pathways, including the phosphatidylinositol 3-kinase (PI3K) pathway.[6][7]

dot

Caption: Primary EP4 receptor signaling pathway and the inhibitory action of an antagonist.

Quantitative Data

While specific quantitative data for compounds directly synthesized from this compound is often proprietary, the following table presents representative data for potent antagonists of the CB1 and EP4 receptors, illustrating the typical potency achieved in these classes of molecules.

| Target | Compound Type | Representative Potency (IC₅₀ or Kᵢ) |

| CB1 Receptor | Pyrazole-based Antagonist | Kᵢ = 4.6 nM[10] |

| EP4 Receptor | Benzoic Acid Derivative | IC₅₀ = 6.40 nM[11] |

| EP4 Receptor | Benzoic Acid Derivative | Kᵢ = 0.0027 µM[2] |

Conclusion

This compound is a high-value intermediate in the synthesis of advanced drug candidates. Its utility in the construction of potent and selective antagonists for the CB1 and EP4 receptors underscores its importance in the development of novel therapeutics for a range of diseases, from metabolic disorders to inflammatory conditions. The synthetic versatility and favorable electronic properties of this molecule ensure its continued relevance in the field of medicinal chemistry. Further research into novel synthetic methodologies and the exploration of its use in creating diverse chemical scaffolds will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

- 1. This compound | C6H4ClFO | CID 2773713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-[(1S)-1-[[[5-chloro-2-(3-fluorophenoxy)-3-pyridinyl]carbonyl]amino]ethyl]-benzoicacid | C21H16ClFN2O4 | CID 11577792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US4613682A - Ether synthesis - Google Patents [patents.google.com]

- 4. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 5. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google Patents [patents.google.com]

Spectroscopic and Structural Elucidation of 3-Chloro-5-fluorophenol: A Technical Guide

Introduction

3-Chloro-5-fluorophenol is a halogenated aromatic compound with applications as an intermediate in organic synthesis. Its utility in the development of novel therapeutics, particularly as a building block for cannabinoid-1 receptor antagonists and EP4 receptor antagonists for pain and inflammation, necessitates a thorough understanding of its chemical properties. This guide provides a detailed overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to aid researchers in its identification and characterization.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₄ClFO

-

Molecular Weight: 146.54 g/mol [1]

-

Exact Mass: 145.9934706 Da[1]

-

CAS Number: 202982-70-5

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

The ¹H NMR spectrum provides information about the number of different types of protons and their chemical environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.36 | s | 1H | OH |

| 6.73-6.79 | m | 1H | Ar-H |

| 6.64-6.68 | m | 1H | Ar-H |

| 6.53-6.59 | m | 1H | Ar-H |

| Solvent: DMSO-d₆[2] |

¹³C NMR Data

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~160 | C-OH |

| ~140 | C-Cl |

| ~165 (d, ¹JCF) | C-F |

| ~105-120 | C-H |

| Note: These are predicted values and should be confirmed by experimental data. The carbon attached to fluorine will exhibit splitting due to C-F coupling. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are based on the characteristic frequencies for phenols, and aromatic chloro and fluoro compounds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1585, 1500-1400 | Medium-Strong | Aromatic C=C ring stretch |

| 1300-1200 | Strong | C-O stretch |

| 1200-1100 | Strong | C-F stretch |

| 850-550 | Medium-Strong | C-Cl stretch |

| 900-675 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

| m/z | Relative Intensity | Assignment |

| 146/148 | High | [M]⁺ (Molecular ion peak, with ³⁵Cl/³⁷Cl isotope pattern) |

| 111 | Moderate | [M-Cl]⁺ |

| 99 | Moderate | [M-OH-CO]⁺ |

| 69 | Moderate | [C₄H₂F]⁺ |

| Note: The predicted fragmentation pattern is based on typical fragmentation of phenols and halogenated aromatic compounds. The molecular ion peak will show a characteristic 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

IR Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition:

-

Use a standard EI energy of 70 eV.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 40-200 amu).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for a compound containing one chlorine atom.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-5-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-Chloro-5-fluorophenol, a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds.[1] This document is intended to be a valuable resource for researchers, scientists, and drug development professionals by consolidating available data and outlining detailed experimental protocols for its characterization.

Physicochemical Properties

This compound is a halogenated phenol (B47542) with the molecular formula C₆H₄ClFO and a molecular weight of 146.55 g/mol .[1] It exists as a clear, colorless to pale yellow liquid at room temperature.[1]

| Property | Value | Source |

| Molecular Formula | C₆H₄ClFO | [1] |

| Molecular Weight | 146.55 g/mol | [1] |

| Physical Form | Liquid | [1] |

| Appearance | Clear colorless to pale yellow | [1] |

| Boiling Point | 206.0 ± 20.0 °C (Predicted) | [1] |

| Density | 1.408 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 8.01 ± 0.10 (Predicted) | [1] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its bioavailability, formulation, and routes of administration.

Aqueous Solubility

This compound is sparingly soluble in water.[1] One source indicates a predicted aqueous solubility of 0.295 mg/mL . It is often described as immiscible with water.[1]

Solubility in Organic Solvents

While specific quantitative data for the solubility of this compound in various organic solvents is limited in publicly available literature, its structural characteristics as a halogenated phenol suggest good solubility in a range of common organic solvents. Based on the principle of "like dissolves like," it is expected to be soluble in polar aprotic and polar protic solvents. A related compound, 3-Bromo-5-fluorophenol, is known to be soluble in ethers and alcohols.

The following table provides a template for experimentally determined solubility data.

| Solvent | Chemical Class | Predicted Solubility | Experimentally Determined Solubility ( g/100 mL) at 25°C |

| Methanol | Polar Protic | High | Data to be determined |

| Ethanol | Polar Protic | High | Data to be determined |

| Acetone | Polar Aprotic | High | Data to be determined |

| Dichloromethane | Polar Aprotic | High | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Data to be determined |

Stability Profile

Understanding the stability of this compound is crucial for its handling, storage, and the development of stable pharmaceutical formulations.

General Stability

Safety data sheets indicate that this compound is stable under recommended storage conditions, which typically include storage in a cool, dry, and well-ventilated place in a tightly sealed container under an inert atmosphere.[1]

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[2][3] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[2]

3.2.1. Hydrolytic Stability

Hydrolysis is a common degradation pathway for many pharmaceutical compounds. The hydrolytic stability of this compound should be evaluated across a range of pH values (e.g., acidic, neutral, and basic conditions).[3] Given its phenolic structure, its stability is likely to be pH-dependent.

3.2.2. Photostability

Halogenated aromatic compounds can be susceptible to photodegradation. It is anticipated that exposure to UV or visible light could lead to the degradation of this compound. Photostability testing should be conducted according to ICH Q1B guidelines.

3.2.3. Thermal Stability

Elevated temperatures can induce thermal decomposition. The thermal stability of this compound should be assessed to determine safe handling and storage temperatures. Thermal degradation of chlorofluorocarbons can produce hazardous substances like chlorine and hydrogen fluoride.[4]

3.2.4. Oxidative Stability

The phenolic hydroxyl group may be susceptible to oxidation. Forced degradation studies using an oxidizing agent, such as hydrogen peroxide, are necessary to evaluate the oxidative stability of this compound.[3]

Experimental Protocols

Solubility Determination: Isothermal Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound.[5][6][7]

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, methanol, ethanol) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle by letting the flask stand or by centrifugation.

-

Sampling: Carefully withdraw a sample of the supernatant.

-

Quantification: Determine the concentration of this compound in the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

References

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. asianjpr.com [asianjpr.com]

- 4. Prolonged respiratory symptoms caused by thermal degradation products of freons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. bioassaysys.com [bioassaysys.com]

- 7. dissolutiontech.com [dissolutiontech.com]

3-Chloro-5-fluorophenol: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for 3-Chloro-5-fluorophenol (CAS No. 202982-70-5).[1][2][3][4][5][6][7] The information herein is compiled to assist laboratory personnel in minimizing risks and ensuring a safe working environment.

Chemical and Physical Properties

This compound is a halogenated phenol (B47542) derivative used as an intermediate in organic synthesis, particularly in the preparation of pharmaceutical compounds.[3][5][6] It is a colorless to light yellow or brown liquid.[6]

| Property | Value | Source |

| Molecular Formula | C6H4ClFO | [1][2][3][5][6][7] |

| Molecular Weight | 146.55 g/mol | [1][2][5] |

| CAS Number | 202982-70-5 | [1][2][3][4][5][6][7] |

| Physical Form | Colorless to Yellow to Brown Liquid | [6] |

| Boiling Point | 206.0 ± 20.0 °C (Predicted) | [5] |

| Density | 1.408 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 8.01 ± 0.10 (Predicted) | [5] |

| Water Solubility | Immiscible with water | [5] |

| Refractive Index | 1.5345-1.5385 @ 20°C | [6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[4][7] It is harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage.[1][2] The compound is also toxic to aquatic life with long-lasting effects.[1][4]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1][2] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[1][2] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[1][7] |

| Hazardous to the Aquatic Environment, Acute Hazard | 2 | H401: Toxic to aquatic life[1][7] |

| Hazardous to the Aquatic Environment, Chronic Hazard | 2 | H411: Toxic to aquatic life with long lasting effects[1][7] |

Signal Word: Danger[2]

Experimental Safety Protocols

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Handling and Storage

-

Handling: Handle in a well-ventilated place, preferably under a chemical fume hood.[1][4][8] Avoid contact with skin, eyes, and clothing.[1][4][8] Avoid formation of dust and aerosols.[1] Use non-sparking tools and prevent fire caused by electrostatic discharge.[1][8] Do not eat, drink, or smoke when using this product.[4][9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4] Keep away from incompatible materials and foodstuff containers.[1] Store locked up.[4]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First Aid Measures

The following diagram outlines the initial steps to be taken in case of accidental exposure.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1] Seek immediate medical attention.[4][10]

-

Skin Contact: Immediately remove all contaminated clothing and shoes.[1][4] Wash the affected area with soap and plenty of water for at least 15 minutes.[1][4] Seek immediate medical attention.[4]

-

Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do.[1][4] Seek immediate medical attention.[1][4]

-

Ingestion: Do NOT induce vomiting.[1][4] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1][4] Call a doctor or Poison Control Center immediately.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][4]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.[4][8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][4][8]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas.[1] Wear appropriate personal protective equipment.[1][8] Ensure adequate ventilation.[1] Remove all sources of ignition and use spark-proof tools.[1][8]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[1] Do not let the chemical enter drains; discharge into the environment must be avoided.[1]

-

Containment and Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste.[4][8] Keep in suitable, closed containers for disposal.[1][4][8]

Toxicological Information

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[4] Disposal should be in accordance with all applicable federal, state, and local environmental regulations.[1][4] Do not dispose of with normal trash or into any sewer system.

Disclaimer: This document is intended for informational purposes only and does not substitute for a comprehensive risk assessment and the professional judgment of qualified personnel. Always refer to the most current Safety Data Sheet (SDS) provided by the manufacturer before handling this chemical.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound | C6H4ClFO | CID 2773713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound 98% 5G. ,Each | Safety Glasses Website [safetyglasses.utechproducts.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to 3-Chloro-5-fluorophenol: Commercial Availability, Purity Assessment, and Quality Control

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-5-fluorophenol, a key intermediate in pharmaceutical synthesis. The document details its commercial availability, typical purity specifications, and the analytical methodologies crucial for its quality control. This guide is intended to assist researchers, scientists, and professionals in drug development in sourcing high-quality material and implementing robust analytical verification.

Commercial Suppliers and Purity Specifications

This compound is readily available from a variety of chemical suppliers, ranging from large multinational corporations to specialized niche manufacturers. The typical purity of commercially available this compound is 98% or higher, with gas chromatography (GC) being the most common method for purity assessment. The table below summarizes the offerings from several prominent suppliers.

| Supplier | Catalog Number | Purity Specification | Analytical Method |

| Thermo Scientific Chemicals | H26195 | ≥97.5% | GC |

| Santa Cruz Biotechnology | sc-267307 | Not Specified | Refer to Certificate of Analysis |

| Dayang Chem (Hangzhou) Co., Ltd. | Not Specified | 99% | Not Specified |

| ChemicalBook | Multiple | 98% min to 99% | Not Specified |

| ALFA India | ALF-H26195-06 | 98% | Not Specified |

| Synthonix Corporation | 42356 | 98% | Not Specified |

Analytical Methods for Purity Determination and Impurity Profiling

Ensuring the purity of this compound is critical for its application in pharmaceutical synthesis, as impurities can affect the yield, purity, and safety of the final active pharmaceutical ingredient (API). The primary analytical technique for assessing the purity of this compound is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

A key concern in the quality control of this compound is the presence of regioisomeric impurities. These are isomers with the same molecular formula but different arrangements of the chloro and fluoro substituents on the phenol (B47542) ring. A published study outlines a robust GC-FID method for the detection and quantification of such impurities.[1]

Gas Chromatography-Flame Ionization Detection (GC-FID) Method for Purity and Impurity Analysis

The following experimental protocol is adapted from a validated method for the analysis of this compound and its regioisomeric impurities.[1]

Sample Preparation:

-

Prepare a sample solution by accurately weighing approximately 50 mg of this compound into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a suitable solvent such as methanol (B129727) or acetonitrile.

Gas Chromatographic Conditions:

-

Column: Rtx®-65 (65% diphenyl / 35% dimethyl polysiloxane), 30 m x 0.25 mm ID, 1.0 µm film thickness

-

Oven Program: 100°C initial temperature, ramp to 210°C at 10°C/min, hold for 14 minutes

-

Inlet: Split injection with a ratio of 25:1, temperature of 240°C

-

Detector (FID): Temperature of 240°C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Injection Volume: 1 µL

This method has been shown to effectively separate this compound from its potential regioisomeric impurities, with a limit of detection of 0.02% and a limit of quantitation of 0.05%.[1] Common regioisomeric impurities that can be monitored using this method include 2-chloro-5-fluorophenol, 2-chloro-6-fluorophenol, and 4-chloro-3-fluorophenol.[1] Other potential process-related impurities that may be detected include phenol, 3-fluorophenol, and 3-chlorophenol.[1]

Synthesis of this compound

While many suppliers do not disclose their specific synthetic routes, a general method for the preparation of this compound involves the demethylation of 1-chloro-3-fluoro-5-methoxybenzene (3-chloro-5-fluoroanisole).[2]

General Synthetic Protocol: [2]

-

Under an inert atmosphere (e.g., argon), dissolve 3-chloro-5-fluoroanisole (B1227374) in a suitable solvent like dichloromethane.

-

Cool the solution to a low temperature, typically -70°C.

-

Slowly add a demethylating agent, such as boron tribromide, to the stirred solution while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature.

-

Quench the reaction and adjust the pH to approximately 6 using a saturated aqueous solution of sodium bicarbonate.

-

Perform a liquid-liquid extraction with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Further purification can be achieved through techniques such as distillation or column chromatography.

Quality Control Workflow for Procurement and Verification

A robust quality control workflow is essential for ensuring the suitability of this compound for research and drug development. The following diagram illustrates a typical workflow from supplier selection to in-house quality verification.

Caption: Procurement and Quality Control Workflow for this compound.

This workflow ensures that the procured this compound meets the stringent purity and quality requirements for its intended application in pharmaceutical research and development. The initial qualification of suppliers and the thorough in-house analytical verification are critical steps in mitigating risks associated with raw material quality.

References

The Pivotal Role of 3-Chloro-5-fluorophenol in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-5-fluorophenol has emerged as a critical chemical intermediate in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring chlorine and fluorine atoms on the phenol (B47542) ring, imparts desirable physicochemical properties to target molecules, including enhanced metabolic stability and binding affinity. This technical guide provides an in-depth analysis of the role of this compound in the development of novel therapeutics, with a particular focus on its application in the synthesis of Cannabinoid-1 (CB1) receptor antagonists and Prostaglandin E2 (PGE2) receptor EP4 antagonists. This document details the synthesis of this compound, its physicochemical properties, and provides comprehensive experimental protocols for its utilization in the synthesis of advanced drug candidates. Furthermore, it elucidates the key signaling pathways associated with the therapeutic targets, offering a complete picture for researchers in the field.

Physicochemical Properties of this compound

This compound is a substituted aromatic compound with the chemical formula C₆H₄ClFO.[1] Its structural features are key to its utility as a chemical intermediate.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 202982-70-5 | [1] |

| Molecular Formula | C₆H₄ClFO | [1] |

| Molecular Weight | 146.55 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 206.0±20.0 °C (Predicted) | |

| Density | 1.408±0.06 g/cm³ (Predicted) | |

| pKa | 8.01±0.10 (Predicted) | |

| Refractive Index | 1.537 |

Synthesis of this compound: An Experimental Protocol

The following protocol details a common method for the synthesis of this compound from 3-chloro-5-fluoroanisole (B1227374).

Reaction Scheme:

A representative synthesis of this compound.

Materials:

-

3-Chloro-5-fluoroanisole

-

Boron tribromide (BBr₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Under an inert atmosphere (Argon), dissolve 3-chloro-5-fluoroanisole (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to -78 °C using a dry ice/acetone (B3395972) bath.

-

Slowly add boron tribromide (2.0 eq) dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until the pH is neutral.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

The product can be further purified by silica (B1680970) gel column chromatography.

Expected Yield: ~85-95%

Application as a Key Intermediate in Drug Synthesis

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds, primarily due to the strategic placement of its functional groups which allows for diverse chemical modifications. Its most notable applications are in the development of antagonists for the CB1 and PGE2 EP4 receptors.

Synthesis of Cannabinoid-1 (CB1) Receptor Antagonists

CB1 receptor antagonists are investigated for their potential in treating obesity, metabolic disorders, and addiction. The 3-chloro-5-fluorophenyl moiety is often incorporated into the core structure of these antagonists. These are frequently diarylpyrazole derivatives.

General Synthetic Workflow for Diarylpyrazole CB1 Antagonists:

Workflow for CB1 Antagonist Synthesis.

Experimental Protocol: Synthesis of a Diarylpyrazole CB1 Antagonist Intermediate

This protocol outlines a plausible synthesis of a key intermediate for a CB1 receptor antagonist, starting from this compound.

Step 1: O-Alkylation of this compound

-

To a solution of this compound (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq).

-

Add an appropriate alkylating agent containing a leaving group (e.g., ethyl bromoacetate, 1.1 eq).

-

Heat the reaction mixture and stir until the starting material is consumed (monitored by TLC).

-

After cooling, filter off the base and concentrate the solvent. The crude product is then purified.

Step 2: Hydrazine Formation

-

The ester from the previous step is reacted with hydrazine hydrate (B1144303) in a solvent like ethanol (B145695) under reflux to form the corresponding hydrazide.

Step 3: Pyrazole Ring Formation

-

The hydrazide is then condensed with a suitable 1,3-dicarbonyl compound in the presence of an acid catalyst (e.g., acetic acid) to form the diarylpyrazole core structure. Further modifications, such as amide bond formation, would then be carried out to yield the final antagonist.

Synthesis of Prostaglandin E2 (PGE2) Receptor EP4 Antagonists

EP4 receptor antagonists are being explored for the treatment of pain, inflammation, and various cancers. The phenoxy moiety derived from this compound is a common feature in many potent and selective EP4 antagonists.

General Synthetic Workflow for EP4 Antagonists:

Workflow for EP4 Antagonist Synthesis.

Experimental Protocol: Synthesis of a Key Intermediate for an EP4 Antagonist

This protocol describes the synthesis of a key carboxylic acid intermediate from this compound, which is then used to build the final EP4 antagonist.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

-

In a suitable solvent such as DMSO or DMF, combine this compound (1.0 eq) with a substituted aryl compound containing a good leaving group (e.g., a nitro or fluoro group) and a carboxylic acid or ester functionality (e.g., methyl 2,5-dichlorobenzoate, 1.0 eq).

-

Add a strong base such as potassium carbonate or cesium carbonate (2.0 eq).

-

Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling, the reaction is worked up by adding water and extracting with an organic solvent.

-

If an ester was used, it is then hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).

Step 2: Amide Bond Formation

-

The resulting carboxylic acid is then coupled with a desired amine using a standard peptide coupling reagent such as HATU or EDC/HOBt in a solvent like DMF or DCM to yield the final N-(arylmethyl)aryloxy arylcarboxamide EP4 antagonist.

Target Signaling Pathways

A thorough understanding of the signaling pathways of the therapeutic targets is crucial for drug development.

Cannabinoid-1 (CB1) Receptor Signaling Pathway

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.

References

The Rising Profile of Chlorofluorinated Aromatics in Biological Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of chlorine and fluorine atoms into aromatic scaffolds has emerged as a powerful tool in modern medicinal chemistry. This technical guide delves into the burgeoning field of chlorofluorinated aromatics, exploring their potential biological activities, mechanisms of action, and the experimental methodologies used to evaluate their efficacy and safety. The unique physicochemical properties imparted by these halogens can significantly enhance a molecule's therapeutic potential by modulating its lipophilicity, metabolic stability, binding affinity, and overall pharmacokinetic profile.

Quantitative Biological Activity of Chlorofluorinated Aromatic Compounds

The introduction of chloro and fluoro substituents into aromatic rings can lead to potent biological activity across various therapeutic areas, including oncology and enzyme inhibition. The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of several chlorofluorinated aromatic compounds.

Table 1: Cytotoxicity of Chlorofluorinated Aromatic Compounds against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Citation |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Melanoma (C32) | 24.4 | [2] |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Melanoma (A375) | 25.4 | [2] |

| 1-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)propen-1-one derivative (Compound 8) | Hepatocellular carcinoma (HepG2) | 0.01 ± 0.002 | [3] |

| 1-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)propen-1-one derivative (Compound 8) | Breast adenocarcinoma (MCF-7) | 0.02 ± 0.001 | [3] |

| 1-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)propen-1-one derivative (Compound 8) | Colon carcinoma (HCT-116) | 0.02 ± 0.001 | [3] |

| Fluorinated Aminophenylhydrazine (Compound 6) | Lung Carcinoma (A549) | 0.64 | [4] |

| 3-(3',4'-difluorophenyl) isocoumarin | Breast Cancer (MDA-MB-231) | Not specified, but potent | [5] |

| Chlorinated 2,4-diphenyl-5H-indeno[1,2-b]pyridines | Breast Cancer (T47D) | Significant cytotoxic effect | [6] |

Table 2: Enzyme Inhibitory Activity of Chlorofluorinated Aromatic Compounds

| Compound | Target Enzyme | IC50 (nM) | Citation |

| N-(2,4-dichlorobenzyl)glycine sulfonamide | Diacylglycerol Lipase α (hDAGLα) | 30 | [7] |

| N-(3,4-dichlorobenzyl)glycine sulfonamide | Diacylglycerol Lipase α (hDAGLα) | 20 | [7] |

| N-(4-(trifluoromethyl)benzyl)glycine sulfonamide | Diacylglycerol Lipase α (hDAGLα) | 60 | [7] |

| Chlorinated Sulfonamide (Compound 3a) | Butyrylcholinesterase (BChE) | 1.80 ± 0.10 (µM) | [8] |

| Chlorinated Sulfonamide (Compound 3b) | Butyrylcholinesterase (BChE) | 1.50 ± 0.05 (µM) | [8] |

Table 3: Preclinical Pharmacokinetic Parameters of Selected Halogenated Aromatic Compounds

| Compound | Species | Administration Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Citation |

| Beclomethasone dipropionate (CFC formulation) | Human | Inhalation | 0.380 (beclomethasone esters) | 2 | 1.764 (beclomethasone esters) | [4] |

| Beclomethasone dipropionate (HFA formulation) | Human | Inhalation | 1.153 (beclomethasone esters) | 0.8 | 4.328 (beclomethasone esters) | [4] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activity of novel compounds. This section provides methodologies for key in vitro assays.

Sulforhodamine B (SRB) Cell Viability Assay

The SRB assay is a colorimetric method used to determine cell viability by measuring the total protein content of adherent cells.[1][9]

Materials:

-

96-well microtiter plates

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and incubate until they reach the desired confluence.

-

Compound Treatment: Treat cells with various concentrations of the test compound.

-

Cell Fixation: Remove the culture medium and fix the cells by adding 50-100 µL of 10% TCA to each well. Incubate at 4°C for at least 1 hour.[1]

-

Washing: Remove the TCA solution and wash the plates four to five times with 1% acetic acid to remove excess TCA.[10] Air-dry the plates.

-

Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[1]

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[11]

-

Solubilization: Allow the plates to air-dry completely. Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

-

Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate spectrophotometer.[1]

Western Blot Analysis of MAPK Pathway Modulation

Western blotting is a technique used to detect and quantify specific proteins in a sample, making it ideal for studying the effects of compounds on signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway.[12]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the test compound at various concentrations and time points.[12]

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them in lysis buffer.[12]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.[13]

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis: Apply a chemiluminescent substrate and capture the signal using an imaging system. Perform densitometric analysis to quantify protein bands.[13]

Visualizing Biological Processes

Diagrams are indispensable tools for illustrating complex biological pathways and experimental workflows. The following visualizations were created using the Graphviz DOT language.

Conclusion

Chlorofluorinated aromatic compounds represent a promising class of molecules with diverse and potent biological activities. Their unique properties, conferred by the strategic placement of chlorine and fluorine atoms, can be harnessed to develop novel therapeutics with improved efficacy and pharmacokinetic profiles. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals to explore and advance this exciting area of medicinal chemistry. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the discovery of next-generation drugs.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Gas Chromatographic Analysis of 3-Chloro-5-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 3-Chloro-5-fluorophenol using gas chromatography (GC). The primary method detailed is a direct analysis via GC with Flame Ionization Detection (GC-FID), which is suitable for impurity profiling and quantification. Additionally, alternative methods involving derivatization for analysis by GC-Mass Spectrometry (GC-MS) or GC with Electron Capture Detection (GC-ECD) are discussed, which can offer enhanced sensitivity and specificity, particularly for trace-level analysis in complex matrices.

Direct Analysis of this compound by GC-FID

Gas chromatography with flame ionization detection is a robust and reliable technique for the analysis of this compound, particularly for assessing purity and quantifying regioisomeric impurities.[1] The physical properties of this compound make it well-suited for direct GC analysis without the need for derivatization.[1]

Quantitative Data Summary

The following table summarizes the key quantitative performance data for the direct analysis method.

| Parameter | Value | Reference |

| Limit of Quantitation (LOQ) | 0.05% | [1] |

| Limit of Detection (LOD) | 0.02% | [1] |

| Linearity Range | 0.001 mg/mL to 10.0 mg/mL | [1] |

| Sample Concentration | 5.0 mg/mL | [1] |

Experimental Protocol: Direct GC-FID Analysis

This protocol is adapted from a validated method for the detection and quantitation of regioisomer impurities of this compound.[1]

1. Sample Preparation:

-

Sample Solution (5.0 mg/mL): Accurately weigh 50 mg of this compound and transfer it to a 10-mL volumetric flask. Dissolve and dilute to the mark with methanol (B129727) (MeOH) or acetonitrile (B52724) (MeCN).[1][2]

-

Sensitivity Solution (for LOD/LOQ determination): Perform a 2000-fold dilution of the 5.0 mg/mL sample solution with the chosen diluent.[1][2] For example, transfer 1.0 mL of the sample solution to a 100-mL volumetric flask and dilute to volume. Then, transfer 1.0 mL of this intermediate solution to a 20-mL volumetric flask and dilute to volume.[2]

2. GC-FID Instrumentation and Conditions:

The following table outlines the instrumental parameters for the GC-FID analysis.

| Parameter | Condition | Reference |

| Gas Chromatograph | Agilent 6890 GC System or equivalent | [3] |

| Column | Rtx®-65 (65% diphenyl / 35% dimethyl polysiloxane), 30 m x 0.25 mm ID, 1.0 µm film thickness | [1] |

| Oven Program | Initial temperature 100°C, ramp at 10°C/min to 210°C, hold for 14 minutes | [1] |

| Inlet | Split injection, Split Ratio 25:1, Temperature 240°C | [1] |

| Injection Volume | 1 µL | [1] |

| Carrier Gas | Helium, Constant flow at 1.0 mL/min | [1] |

| Detector | Flame Ionization Detector (FID), Temperature 240°C | [1] |

3. System Suitability:

-

Blank Injection: Inject the diluent (MeOH or MeCN) to ensure no significant interference at the retention time of this compound and its impurities.[1]

-

Sensitivity: The injection of the sensitivity solution should yield a signal-to-noise ratio (S/N) of at least 10:1 for the this compound peak.[1]

4. Data Analysis:

-

Peak areas are used for quantitation. The area percent method is suitable for impurity profiling.

Alternative Methods: Derivatization for Enhanced Sensitivity

For trace-level analysis or when dealing with complex matrices, derivatization can improve chromatographic peak shape and detector sensitivity.[4][5][6][7] Common derivatization techniques for phenolic compounds include acetylation, silylation, and pentafluorobenzylation.[4][8][9][10]

Protocol 1: Acetylation for GC-MS or GC-ECD Analysis

Acetylation converts the polar hydroxyl group of the phenol (B47542) to a less polar acetate (B1210297) ester, which is more volatile and less prone to peak tailing.[10][11]

1. Sample Preparation and Derivatization:

-

Extraction (for aqueous samples): For a 100 mL water sample, adjust the pH to <2 with sulfuric acid. Extract three times with 50 mL of dichloromethane. Dry the combined organic extracts with anhydrous sodium sulfate (B86663) and concentrate to 1 mL.[11]

-

Derivatization: To the 1 mL concentrated extract, add 100 µL of acetic anhydride (B1165640) and 50 µL of pyridine. Vortex for 1 minute. Add 5 mL of 10% potassium carbonate solution and shake for 5 minutes. The upper organic layer is collected for GC analysis.[11]

2. GC-MS/ECD Instrumentation and Conditions:

The following table provides typical GC conditions for the analysis of acetylated phenols. An Electron Capture Detector (ECD) is particularly sensitive to halogenated compounds.[11]

| Parameter | GC-MS Condition | GC-ECD Condition |

| Column | HP-5MS (5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film | DB-5, 15 m x 0.32 mm ID |

| Oven Program | 60°C (1 min), ramp at 10°C/min to 280°C (5 min) | 60°C (3 min), ramp at 10°C/min to 110°C, then 2.5°C/min to 200°C |

| Inlet | Splitless, 280°C | Splitless, 220°C |

| Carrier Gas | Helium, 1.0 mL/min | Hydrogen |

| Detector | Mass Spectrometer (Scan range 40-550 amu) | Electron Capture Detector (ECD), 330°C |

Protocol 2: Silylation for GC-MS Analysis

Silylation replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability.[6][7] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common silylating reagent.[6][8]

1. Sample Preparation and Derivatization:

-

Solvent: The derivatization reaction is fastest in acetone, completing within 15 seconds at room temperature.[8]

-

Procedure: To the dried sample extract, add an excess of BSTFA. If the reaction is slow, a catalyst such as trimethylchlorosilane (TMCS) can be added.[6] After the reaction is complete, excess reagent can be hydrolyzed with water, and the sample dried with anhydrous sodium sulfate before injection.[8]

2. GC-MS Instrumentation and Conditions:

| Parameter | Condition |

| Column | HP-5MS or equivalent, 30 m x 0.25 mm ID, 0.25 µm film |

| Oven Program | 40°C (initial), with a suitable temperature program |

| Inlet | Splitless, 250-280°C |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer |

Experimental Workflow and Diagrams

The following diagrams illustrate the logical workflow for the analysis of this compound.

Caption: Workflow for Direct GC-FID Analysis.

Caption: Workflow for Derivatization and GC Analysis.

References

- 1. longdom.org [longdom.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. asianpubs.org [asianpubs.org]

- 4. academic.oup.com [academic.oup.com]

- 5. mzinterpretation.com [mzinterpretation.com]

- 6. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]

- 7. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

- 8. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry (Journal Article) | OSTI.GOV [osti.gov]

- 10. jcsp.org.pk [jcsp.org.pk]

- 11. benchchem.com [benchchem.com]

Application Notes: Synthesis of Novel Diarylpyrazole CB1 Receptor Antagonists from 3-Chloro-5-fluorophenol

Introduction

The cannabinoid-1 (CB1) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, is a key therapeutic target for various disorders, including obesity, metabolic syndrome, and neurodegenerative diseases.[1][2] Antagonists of the CB1 receptor, such as the diarylpyrazole derivative rimonabant, have been investigated for their therapeutic potential.[3] This document outlines a representative synthetic pathway for a novel diarylpyrazole-based CB1 receptor antagonist starting from the readily available chemical building block, 3-Chloro-5-fluorophenol. This starting material allows for the introduction of a 3-chloro-5-fluorophenyl moiety at the N1 position of the pyrazole (B372694) core, a key region for interaction with the CB1 receptor.

The proposed synthetic route involves a multi-step process beginning with the conversion of the starting phenol (B47542) to its corresponding aniline (B41778), followed by diazotization and reduction to form the critical arylhydrazine intermediate. This intermediate then undergoes a classical pyrazole synthesis via condensation with a β-ketoester, followed by functional group manipulations to yield the final antagonist. The protocols provided are based on established and published synthetic methodologies for structurally analogous compounds.[4]

CB1 Receptor Signaling Pathway

CB1 receptors are members of the G-protein-coupled receptor (GPCR) superfamily.[5] Their activation by endocannabinoids primarily initiates signaling through coupling to inhibitory G-proteins of the Gi/o family.[5][6][7] This leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[2][6] The dissociation of G-protein subunits also modulates ion channel activity, typically inhibiting N- and P/Q-type calcium channels and activating inwardly rectifying potassium channels.[5][7] Furthermore, CB1 receptor stimulation can activate the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, JNK, and p38 MAPK, influencing gene transcription and other cellular processes.[5][6] CB1 receptor antagonists block these signaling pathways by preventing agonist binding.

Caption: CB1 Receptor Signaling Pathway and Point of Antagonist Intervention.

Experimental Protocols

This section provides a representative multi-step synthesis for a diarylpyrazole-based CB1 inverse agonist, starting from this compound.

Caption: Overall workflow for the synthesis and evaluation of a CB1 antagonist.

Step 1: Synthesis of 3-Chloro-5-fluoroaniline

This step converts the starting phenol into an aniline via a Buchwald-Hartwig amination reaction on the corresponding aryl triflate.

Methodology:

-